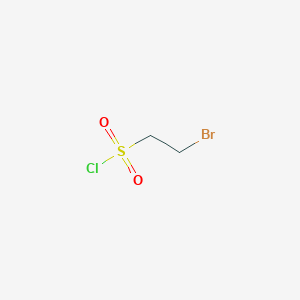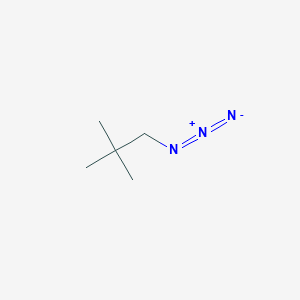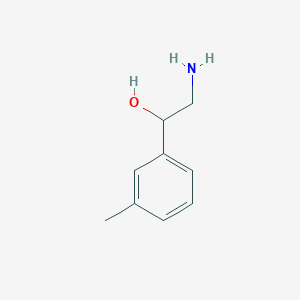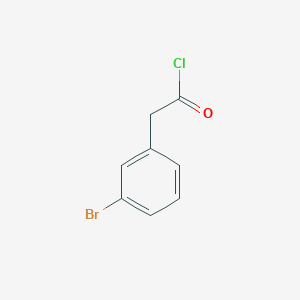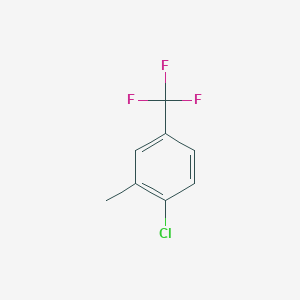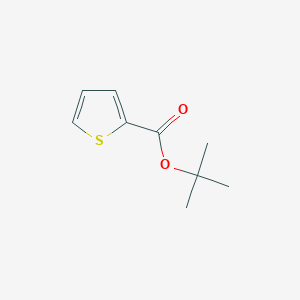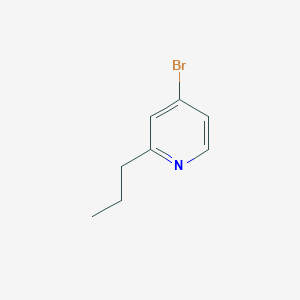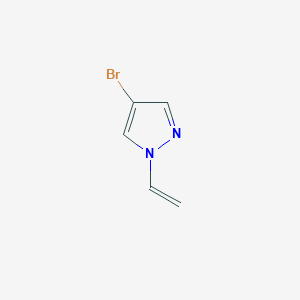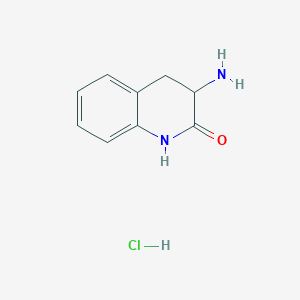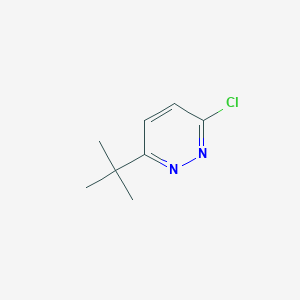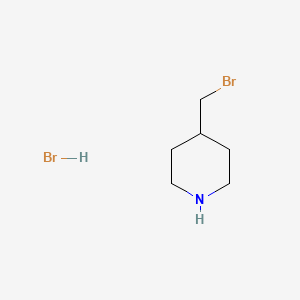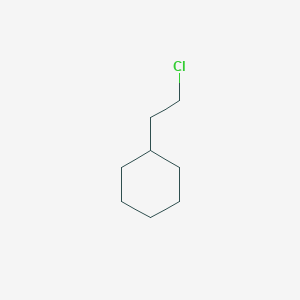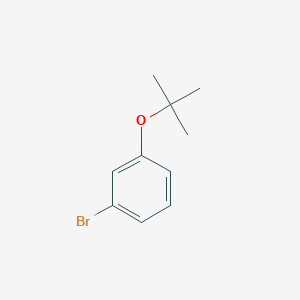
Benzene, 1-bromo-3-(1,1-dimethylethoxy)-
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various bromo-substituted benzene derivatives has been explored in several studies. For instance, a one-pot synthesis of benzo[b]thiophenes from 1,3-bis(het)aryl-1,3-monothiodiketones and o-bromoiodoarenes has been achieved using copper-catalyzed intermolecular C-S coupling followed by palladium-catalyzed intramolecular arene-alkene coupling . Another study reports the first synthesis of a natural product, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, from (3-bromo-4,5-dimethoxyphenyl)methanol in five steps . Additionally, 1-bromo-4-(3,7-dimethyloctyl)benzene has been synthesized as a precursor for graphene nanoribbons , and 1-bromo-3,5-bis(trifluoromethyl)benzene has been prepared as a versatile starting material for organometallic synthesis .
Molecular Structure Analysis
The molecular structure and spectroscopy of bromo-substituted benzene derivatives have been characterized using various techniques. For example, 1,3-bis((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene was synthesized and characterized by UV-Vis spectroscopy, infrared spectroscopy, and single crystal X-ray diffraction, with theoretical calculations supporting the experimental data . The crystal structures of 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene and its iodine analog were also determined, revealing supramolecular features such as hydrogen bonding and π-π interactions .
Chemical Reactions Analysis
The reactivity of bromo-substituted benzene derivatives has been explored in various chemical reactions. For instance, the synthesis of 2-(aminomethylene)-2H,3H-1-benzothiophene-3-one from 3-bromo-4H-1-benzothiopyran-4-one was achieved, introducing a new donor–acceptor chromophore . The Wittig-Horner reaction was used to synthesize 1-bromo-4-(2,2-diphenylvinyl)benzene, which exhibited aggregation-induced emission (AIE) properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-substituted benzene derivatives have been studied, including their potential biological activities. For example, a series of 1,2-dialkoxy-4-(3-dimethylaminopropionyl)benzenes and their 5-halogeno derivatives were synthesized and evaluated for anti-inflammatory properties, with the 5-bromo derivative showing significant activity . The fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene were investigated, revealing strong fluorescence intensity in the solid state compared to the solution state .
Applications De Recherche Scientifique
1. Electrophilic Aromatic Substitution Reactions - Bromination
- Methods of Application: The reaction involves a two-step mechanism. First, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged arenium intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
- Results or Outcomes: The outcome of this process is a brominated benzene compound. The reaction is key to understanding electrophilic aromatic substitution and is used in various other reactions such as nitration, sulphonation, acylation, etc .
2. Synthesis of Polysubstituted Benzenes
- Methods of Application: The synthesis involves a series of reactions, each introducing a new substituent. The order of reactions is critical due to the directing effects of the substituents already on the ring .
- Results or Outcomes: The outcome of this process is a polysubstituted benzene compound. The exact structure depends on the substituents introduced and the order of reactions .
3. Gas Phase Kinetics
- Methods of Application: The compound is vaporized and its reactions with other gases are studied under controlled conditions .
- Results or Outcomes: The results of these studies can provide valuable information about reaction mechanisms and rates, which can be used in various fields such as atmospheric chemistry .
4. Friedel-Crafts Alkylation
- Methods of Application: The reaction is carried out by treating an aromatic compound with an alkyl chloride in the presence of AlCl3 to generate a carbocation electrophile .
5. Suzuki Cross-Coupling
- Methods of Application: The synthesis is based on Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids, which allows attachment of various substituents to tailor the chemical structure .
- Results or Outcomes: The outcome of this process is a new aromatic compound with a carbon-carbon bond formed between the two original aromatic compounds .
Propriétés
IUPAC Name |
1-bromo-3-[(2-methylpropan-2-yl)oxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-10(2,3)12-9-6-4-5-8(11)7-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABJVORTOJWJHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543413 | |
| Record name | 1-Bromo-3-tert-butoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-bromo-3-(1,1-dimethylethoxy)- | |
CAS RN |
99376-83-7 | |
| Record name | 1-Bromo-3-tert-butoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


